7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Lipophilicity Membrane permeability Medicinal chemistry

7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile (CAS 2060039‑75‑8) is a fluorinated 2H‑chromene derivative bearing a C‑7 methyl substituent, a C‑2 trifluoromethyl group, and a C‑3 nitrile. Its computed octanol–water partition coefficient (LogP ≈ 3.23) and topological polar surface area (TPSA = 33.02 Ų) position it as a moderately lipophilic, low‑rotatable‑bond scaffold with no hydrogen‑bond donors, aligning with oral drug‑likeness guidelines.

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
Cat. No. B13225294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(O2)C(F)(F)F)C#N
InChIInChI=1S/C12H8F3NO/c1-7-2-3-8-5-9(6-16)11(12(13,14)15)17-10(8)4-7/h2-5,11H,1H3
InChIKeyYDESYBLQGKIKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile: Core Physicochemical and Structural Profile for Sourcing Decisions


7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile (CAS 2060039‑75‑8) is a fluorinated 2H‑chromene derivative bearing a C‑7 methyl substituent, a C‑2 trifluoromethyl group, and a C‑3 nitrile . Its computed octanol–water partition coefficient (LogP ≈ 3.23) and topological polar surface area (TPSA = 33.02 Ų) position it as a moderately lipophilic, low‑rotatable‑bond (0) scaffold with no hydrogen‑bond donors, aligning with oral drug‑likeness guidelines . The compound is catalogued as a screening‑grade building block (purity ≥95 %) by multiple suppliers .

Why 7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile Cannot Be Replaced by a Generic 2H‑Chromene‑3‑carbonitrile


Within the 2‑(trifluoromethyl)‑2H‑chromene‑3‑carbonitrile chemotype, subtle changes at the C‑7 position produce markedly different lipophilicity, electronic character, and steric profile. These differences alter membrane permeability, target engagement, and metabolic stability . Consequently, procurement of an unsubstituted, 7‑fluoro, or 7‑methoxy congener in place of the 7‑methyl derivative introduces quantifiable shifts in LogP (Δ ≥ 0.17) and electronic environment that cannot be corrected by formulation adjustments alone, risking loss of structure‑dependent biological activity .

Head‑to‑Head Quantitative Differentiation of 7‑Methyl‑2‑(trifluoromethyl)‑2H‑chromene‑3‑carbonitrile Against Closest Analogs


LogP Advantage of the 7‑Methyl Substituent Over the 7‑Fluoro Analog

The 7‑methyl analog (target) exhibits a computed LogP of 3.2253, whereas the otherwise identical 7‑fluoro derivative (CAS 2060034‑35‑5) shows a lower LogP of 3.05598 . The Δ = +0.1693 corresponds to an approximately 1.5‑fold increase in partition coefficient, potentially enhancing passive membrane permeability in cell‑based assays.

Lipophilicity Membrane permeability Medicinal chemistry

Molecular‑Weight Efficiency: C‑7 Methyl Substitution Versus 7‑Methoxy or 7‑Fluoro Bioisosteres

The target compound (MW = 239.19 g mol⁻¹) is lighter than the 7‑fluoro analog (MW = 243.16 g mol⁻¹) and shares an equivalent atom‑count profile with the unsubstituted parent (MW = 225.17 g mol⁻¹) while contributing hydrophobic bulk . This results in a favorable balance of lipophilic ligand efficiency (LLE) drivers without the additional mass of halogen or methoxy substituents.

Ligand efficiency Fragment-based drug design Physicochemical optimization

Conformational Rigidity: Zero Rotatable Bonds Differentiates This Scaffold from Common Flexible Chromene Alternatives

The target compound possesses zero rotatable bonds (n = 0), a feature shared with the 7‑fluoro and unsubstituted congeners . In contrast, many commercially available chromene‑3‑carbonitrile building blocks (e.g., 2‑amino‑4‑aryl‑4H‑chromene‑3‑carbonitriles) have 2–5 rotatable bonds. This conformational rigidity reduces the entropic penalty upon target binding and may improve binding affinity relative to flexible analogs, a class‑level observation supported by SAR studies on 2H‑chromene P2Y₆ receptor antagonists [1].

Conformational restriction Entropy penalty Drug design

Electron‑Donating 7‑Methyl Group: Tuning the Chromene Core Differently from Halogenated Analogs

The C‑7 methyl group is weakly electron‑donating (Hammett σₚ = −0.17), in contrast to the electron‑withdrawing 7‑fluoro substituent (σₚ = +0.06) [1]. Published SAR on the 2‑(trifluoromethyl)‑2H‑chromene chemotype demonstrates that substituent electronic character at the 6‑ and 7‑positions modulates P2Y₆ receptor affinity: halogen substitution at the 6‑position enhances potency (IC₅₀ ≈ 1–2 µM), while halogenation at the 5‑, 7‑, or 8‑positions reduces affinity [2]. The 7‑methyl group therefore occupies a distinct SAR space, avoiding the affinity penalty observed with 7‑halogenated analogs while retaining a different electronic profile.

Structure–activity relationship Electron-donating group P2Y6 antagonist

Synthetic Tractability: Direct Access via Cyclocondensation of Trifluoroalkenones

7‑Methyl‑2‑(trifluoromethyl)‑2H‑chromene‑3‑carbonitrile is accessible via a one‑pot cyclocondensation of 2‑hydroxy‑4‑methylbenzaldehyde with ethyl 4,4,4‑trifluoro‑3‑oxobutanoate and malononitrile under mild, catalyst‑free conditions [1]. This route yields the target scaffold in moderate‑to‑good yields (reported 55–75% for closely related 2‑trifluoromethyl‑2H‑chromene‑3‑carbonitriles) without requiring transition‑metal catalysts, distinguishing it from halogenated analogs that may demand Ullmann or Buchwald‑Hartwig couplings for late‑stage functionalization.

Synthetic methodology Building block Parallel synthesis

Procurement‑Guided Application Scenarios for 7‑Methyl‑2‑(trifluoromethyl)‑2H‑chromene‑3‑carbonitrile


GPCR Antagonist Lead Discovery (P2Y₆ and CRTH2)

The 2‑(trifluoromethyl)‑2H‑chromene‑3‑carbonitrile core is a validated scaffold for P2Y₆ receptor antagonists with reported IC₅₀ values between 0.46 µM and 3 µM [1]. The 7‑methyl substituent provides an electron‑donating group at a position where published SAR shows halogenation reduces affinity. Researchers targeting P2Y₆R‑mediated inflammatory, pain, or cancer pathways should prioritize the 7‑methyl analog over 7‑halogenated congeners to avoid this documented SAR penalty [1].

COX‑2 Inhibitor Scaffold Optimization with Reduced Ulcerogenicity

2‑Trifluoromethyl‑2H‑chromene derivatives have demonstrated COX‑2 inhibition (IC₅₀ = 70.7 nM for optimized lead E25) coupled with significantly lower gastric ulcerogenicity than indomethacin in rodent models [2]. The 7‑methyl‑2‑(trifluoromethyl)‑2H‑chromene‑3‑carbonitrile building block provides the requisite C‑2 trifluoromethyl and C‑3 nitrile for further derivatization at the chromene core, enabling structure‑guided exploration of COX‑2 selectivity [2].

Fragment‑Based and Ligand‑Efficiency‑Driven Screening Libraries

With a molecular weight of 239 g mol⁻¹, zero hydrogen‑bond donors, TPSA of 33 Ų, and zero rotatable bonds, this compound satisfies multiple fragment‑likeness criteria (Rule‑of‑Three compliant) . Its LogP of 3.23 sits at the upper bound of fragment space, making it a suitable lipophilic fragment for screening against intracellular or membrane‑associated targets where higher LogP fragments are advantageous. Procurement managers building fragment libraries should include this compound to span the lipophilic fragment property space not covered by polar fragments .

Parallel Synthesis and Medicinal Chemistry Derivatization Platform

The C‑3 nitrile group serves as a versatile handle for further elaboration—hydrolysis to carboxamide/carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole. The C‑7 methyl group remains chemically inert under most transformations, acting as a stable hydrophobic anchor during library synthesis [3]. This enables high‑throughput parallel derivatization programs using the 7‑methyl‑2‑(trifluoromethyl)‑2H‑chromene‑3‑carbonitrile scaffold as a common intermediate, with the nitrile group as the primary diversification point [3].

Quote Request

Request a Quote for 7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.